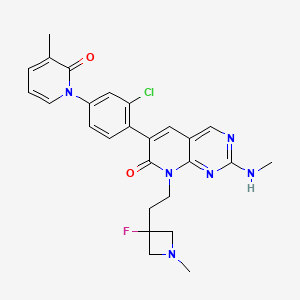

G-9791

Descripción

Propiedades

Número CAS |

1926204-95-6 |

|---|---|

Fórmula molecular |

C26H26ClFN6O2 |

Peso molecular |

508.98 |

Nombre IUPAC |

6-[2-chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31) |

Clave InChI |

KHDMDYBLHAGOQS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCC5(CN(C5)C)F)NC)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

G-9791; G 9791; G9791; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of G-9791

For Researchers, Scientists, and Drug Development Professionals

Introduction:

G-9791 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs).[1][2] As a pyridone side chain analog, its mechanism of action is centered on the direct inhibition of key enzymes in cellular signaling pathways, making it a valuable tool for research into the physiological and pathological roles of PAKs. This document provides a detailed overview of the mechanism of action of this compound, including its quantitative inhibitory activity, relevant experimental protocols, and visual representations of its place in cellular signaling.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays. The data presented below summarizes the key inhibition constants (Ki) for this compound against PAK1 and PAK2, as well as its cellular activity demonstrated by the inhibition of MEK1 phosphorylation.

| Target | Parameter | Value (nM) | Reference |

| PAK1 | Ki | 0.95 | [1][2] |

| PAK2 | Ki | 2.0 | [1][2] |

| MEK1 (S298) in EBC1 cells | IC50 | 33 | [2] |

Note: The selectivity of this compound is highlighted by a 57-fold greater potency for PAK1/2 over Lck kinase.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments that are typically employed to characterize the mechanism of action of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Determination of Ki)

Objective: To determine the inhibition constant (Ki) of this compound against purified PAK1 and PAK2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PAK1 and PAK2 enzymes are expressed and purified. A suitable peptide substrate for PAKs, often a synthetic peptide containing a consensus phosphorylation sequence, is prepared.

-

Assay Reaction: The kinase reaction is typically performed in a multi-well plate format. Each well contains the purified kinase, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of this compound. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for the enzymatic transfer of the phosphate group from ATP to the substrate.

-

Reaction Termination and Detection: The reaction is stopped, typically by the addition of a strong acid or a chelating agent like EDTA. The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove free ATP.

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The rate of substrate phosphorylation is plotted against the concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from this curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

Cellular Assay for MEK1 Phosphorylation (Determination of IC50)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the downstream signaling event of MEK1 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: EBC-1 cells, a non-small cell lung cancer cell line, are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a predetermined period. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: Following treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading in subsequent steps.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated MEK1 at serine 298 (p-MEK1 S298).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

-

Data Analysis: The intensity of the p-MEK1 bands is quantified and normalized to a loading control (e.g., total MEK1 or a housekeeping protein like GAPDH). The percentage of inhibition of MEK1 phosphorylation is plotted against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PAK1/PAK2, blocking downstream signaling to MEK/ERK.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining in vitro kinase inhibition by this compound.

Logical Relationship of this compound's Effects

Caption: The logical cascade of this compound's molecular and cellular effects.

References

G-9791: A Technical Guide to PAK1 versus PAK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the p21-activated kinase (PAK) inhibitor, G-9791, with a specific focus on its selectivity for PAK1 versus PAK2. The information presented herein is intended to support research and drug development efforts targeting the PAK family of kinases.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups based on sequence homology and activation mechanisms. Group I PAKs (PAK1, PAK2, and PAK3) are activated by the Rho GTPases Rac and Cdc42, while Group II PAKs (PAK4, PAK5, and PAK6) are not regulated in this manner.

Given their involvement in oncogenic signaling, PAKs, particularly PAK1, have emerged as attractive targets for cancer therapy. However, the high degree of homology within the kinase domains of Group I PAKs presents a significant challenge in developing isoform-selective inhibitors. Notably, non-selective inhibition of PAK2 has been associated with cardiovascular toxicity, underscoring the critical need for inhibitors with a clear selectivity profile.

This compound: A Potent Group I PAK Inhibitor

This compound is a potent, ATP-competitive inhibitor of Group I PAKs. It was developed as a pyridone side chain analogue with the aim of improving upon earlier generations of PAK inhibitors.[1]

Quantitative Analysis of PAK1 and PAK2 Inhibition

Biochemical assays have been employed to determine the inhibitory potency of this compound against PAK1 and PAK2. The key quantitative data are summarized in the table below.

| Kinase | Ki (nM) |

| PAK1 | 0.95[1] |

| PAK2 | 2.0[1] |

| Table 1: Inhibitory Potency (Ki) of this compound against PAK1 and PAK2. |

The data clearly indicates that this compound is a highly potent inhibitor of both PAK1 and PAK2, with a slight preference for PAK1. The selectivity ratio (Ki PAK2 / Ki PAK1) is approximately 2.1, demonstrating that this compound is a pan-inhibitor of these two closely related kinases.

Kinase Selectivity Profile

While a comprehensive public kinome scan for this compound is not available, the primary research conducted by Rudolph et al. (2016) provides crucial insights into its selectivity. The study notes that broad screening of a selection of PAK inhibitors, including precursors to this compound, revealed that PAK1, PAK2, and PAK3 were the only overlapping targets. This suggests a high degree of selectivity for the Group I PAKs over the broader human kinome.

Experimental Protocols

The following is a detailed methodology for a representative biochemical kinase inhibition assay, adapted from the protocols used for similar compounds in the same chemical series as this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against purified PAK1 and PAK2 kinases.

Materials:

-

Purified, full-length recombinant human PAK1 and PAK2 enzymes.

-

This compound (dissolved in 100% DMSO).

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

33P-γ-ATP (radiolabeled ATP).

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, the substrate peptide, and the diluted this compound or DMSO (for control wells).

-

Enzyme Addition: Add the purified PAK1 or PAK2 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and 33P-γ-ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted 33P-γ-ATP will be washed away.

-

Washing: Wash the filter plates multiple times with phosphoric acid to remove non-specifically bound radioactivity.

-

Detection: Dry the plates, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro kinase inhibition assay.

PAK1 and PAK2 Signaling Pathways

PAK1 and PAK2, despite their high homology, can participate in distinct signaling pathways, influencing different cellular outcomes. Understanding these pathways is crucial for interpreting the biological effects of a pan-Group I PAK inhibitor like this compound.

Simplified PAK1 Signaling Cascade

PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42. Upon activation, PAK1 can phosphorylate a multitude of substrates, leading to changes in the actin cytoskeleton, cell motility, and gene expression.

Caption: Simplified PAK1 signaling pathway.

Simplified PAK2 Signaling Cascade

While also activated by Rac1 and Cdc42, PAK2 has distinct roles, particularly in apoptosis and cell survival, and has been implicated in cardiovascular function.

Caption: Simplified PAK2 signaling pathway.

Conclusion

This compound is a potent inhibitor of both PAK1 and PAK2, with a slight selectivity for PAK1. Its high potency and selectivity for Group I PAKs make it a valuable tool for studying the roles of these kinases in various cellular processes. However, its pan-inhibitory nature towards PAK1 and PAK2 necessitates careful consideration of the potential for on-target toxicities, particularly related to the inhibition of PAK2. Researchers utilizing this compound should be mindful of the distinct and overlapping roles of PAK1 and PAK2 in their experimental systems. Further investigation into the broader kinome selectivity and the in vivo consequences of dual PAK1/PAK2 inhibition will be critical for the potential therapeutic development of this compound or its analogs.

References

In-Depth Technical Guide: The Biological Activity of G-9791

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-9791 is a potent, pyridone side chain analog that functions as a selective inhibitor of Group I p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, downstream signaling effects, and key experimental data. The information presented herein is intended to support further research and drug development efforts targeting the PAK signaling pathway. A critical aspect of this compound's biological profile is its association with acute cardiovascular toxicity, a factor that requires careful consideration in any therapeutic application.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the Rho GTPases Cdc42 and Rac. Dysregulation of PAK signaling has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a potent chemical probe for studying the physiological and pathological roles of Group I PAKs. Its high affinity and selectivity for PAK1 and PAK2 allow for the precise dissection of their downstream signaling pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Group I PAKs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.

Quantitative Data

The inhibitory activity of this compound against PAK1 and PAK2 has been quantified using various biochemical and cellular assays.

| Target | Assay Type | Value | Reference |

| PAK1 | Ki | 0.95 nM | [1] |

| PAK2 | Ki | 2.0 nM | [1] |

Signaling Pathways

As an inhibitor of PAK1 and PAK2, this compound impacts several critical downstream signaling cascades.

MAPK/ERK Pathway

PAK1 and PAK2 are known to be upstream regulators of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is central to the regulation of cell proliferation, differentiation, and survival. By inhibiting PAK1/2, this compound can lead to a downstream reduction in the phosphorylation and activation of MEK and ERK.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that can be influenced by PAK1 and PAK2. PAKs can modulate this pathway at multiple levels. Inhibition of PAK1/2 by this compound can therefore lead to decreased Akt phosphorylation and a subsequent reduction in pro-survival signaling.

References

G-9791: A Potent Group I p21-Activated Kinase (PAK) Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-9791 is a potent, pyridone side chain analogue that acts as a selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2.[1] Its discovery emerged from efforts to mitigate the acute cardiovascular toxicity observed with previous pan-Group I PAK inhibitors, such as G-5555.[1][2] While this compound demonstrated high potency, further studies revealed that the on-target inhibition of PAK1 and particularly PAK2 is linked to inherent cardiovascular toxicity, presenting a narrow therapeutic window.[1][2] This whitepaper provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac. They are divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. These kinases are implicated in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics, making them attractive targets for cancer therapy.[3]

The development of this compound was initiated following the discovery of acute cardiovascular toxicity associated with the pyrido[2,3-d]pyrimidin-7-one class of pan-Group I PAK inhibitors, exemplified by G-5555.[1][2] The research aimed to explore structurally diverse chemical scaffolds to potentially separate the anti-cancer efficacy from the observed toxicity. This compound, a potent pyridone side chain analogue, was a result of these efforts.[1]

Quantitative Data

The inhibitory activity of this compound against PAK1 and PAK2, along with its cellular potency, is summarized in the tables below. This data highlights the high potency of this compound for its primary targets.

Table 1: Biochemical Potency of this compound

| Target | Ki (nM) |

| PAK1 | 0.95 |

| PAK2 | 2.0 |

Data sourced from Rudolph J, et al. J Med Chem. 2016.[1]

Table 2: Cellular Potency of this compound

| Cell Line | Assay | IC50 (µM) |

| H292 | pMEK (S298) | 0.22 |

Data sourced from Rudolph J, et al. J Med Chem. 2016.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized synthetic scheme, based on typical synthetic routes for similar compounds, is presented below. For the specific, detailed synthetic protocol, refer to the supporting information of Rudolph J, et al. J Med Chem. 2016 Jun 9;59(11):5520-41.

A detailed, step-by-step synthesis protocol would be included here if the full text of the primary literature was available.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Kinase Inhibition Assay

The inhibitory activity of this compound against PAK1 and PAK2 was determined using a biochemical kinase assay.

-

Principle: Measurement of the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

-

Protocol:

-

Recombinant human PAK1 or PAK2 enzyme is incubated with the substrate peptide, 33P-ATP, and varying concentrations of this compound in a kinase buffer.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted 33P-ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Ki values are calculated from the dose-response curves.

-

Cellular pMEK (S298) Assay

The cellular potency of this compound was assessed by measuring the phosphorylation of a downstream substrate of PAK, MEK1, at serine 298.

-

Principle: An in-cell Western blot or similar immunoassay to quantify the levels of phosphorylated MEK1 in cells treated with the inhibitor.

-

Protocol:

-

H292 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a dilution series of this compound for a specified duration.

-

Cells are then lysed, and the protein concentration is determined.

-

The levels of phosphorylated MEK1 (S298) and total MEK1 are measured using specific antibodies in an immunoassay format.

-

The ratio of pMEK/total MEK is calculated, and IC50 values are determined from the dose-response curves.

-

Mouse Tolerability Studies

To assess the in vivo toxicity of this compound, tolerability studies were conducted in mice.

-

Principle: Administration of the compound to mice at various doses to determine the maximum tolerated dose (MTD) and observe any adverse effects.

-

Protocol:

-

Groups of mice (e.g., BALB/c) are administered this compound via a relevant route (e.g., oral gavage or intraperitoneal injection) at escalating doses.

-

Animals are monitored for clinical signs of toxicity, including changes in weight, behavior, and overall health, for a defined period.

-

At the end of the study, blood samples may be collected for analysis, and a necropsy is performed to examine major organs for any gross abnormalities.

-

The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

-

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are activated by the Rho GTPases Rac and Cdc42 and subsequently phosphorylate a multitude of downstream substrates involved in cytoskeletal regulation, cell survival, and proliferation. The diagram below illustrates the canonical PAK signaling pathway and the point of inhibition by this compound.

Caption: PAK Signaling Pathway and this compound Inhibition.

Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a valuable chemical probe for studying the biology of Group I PAKs. Its discovery and subsequent characterization have provided critical insights into the challenges of targeting this kinase family for therapeutic intervention. The data strongly suggest that the acute cardiovascular toxicity observed with this compound and other pan-Group I PAK inhibitors is an on-target effect mediated primarily through the inhibition of PAK2, potentially exacerbated by PAK1 inhibition.[1][2] These findings caution against the continued development of pan-Group I PAK inhibitors and highlight the need for highly selective inhibitors if this class of enzymes is to be pursued for clinical applications.[1] Future research in this area should focus on developing PAK isoform-specific inhibitors to potentially circumvent the dose-limiting toxicities.

References

In Vitro Characterization of G-9791: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of G-9791, a potent pyridone side chain analogue that acts as a p21-activated kinase (PAK) inhibitor. This document outlines its biochemical activity, details relevant experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction

This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. PAKs are a family of serine/threonine kinases that are crucial downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42. These kinases play a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in numerous pathologies, including cancer and neurological disorders, making PAK inhibitors like this compound valuable tools for research and potential therapeutic development. This compound was developed as an analog to mitigate the toxicity associated with earlier generations of PAK inhibitors.

Data Presentation: Biochemical Activity of this compound

The primary in vitro characterization of this compound involves determining its inhibitory potency against its target kinases. The key quantitative metric for this is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Kinase | Inhibition Constant (Ki) |

| PAK1 | 0.95 nM[1][2] |

| PAK2 | 2.0 nM[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro characterization of PAK inhibitors like this compound. These protocols are based on established kinase assay technologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PAK1 or PAK2 enzyme

-

This compound (or other test inhibitor)

-

PAKtide (a substrate peptide for PAKs)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well plates (white, low-volume)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.

-

Add 10 µL of a solution containing the PAK enzyme and the PAKtide substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The Ki value for this compound can be determined by fitting the data to the appropriate dose-response curve.

Radiometric Kinase Inhibition Assay

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

-

Recombinant human PAK1 or PAK2 enzyme

-

This compound (or other test inhibitor)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Phosphocellulose paper

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent and then dilute further in Kinase Reaction Buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the PAK enzyme, the substrate (MBP), and the diluted this compound or vehicle control in Kinase Reaction Buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination and Substrate Capture:

-

Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Immediately immerse the paper in Wash Buffer to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Wash the paper several times with the Wash Buffer.

-

-

Data Acquisition: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. The Ki value for this compound can be determined by analyzing the dose-dependent inhibition of substrate phosphorylation.

Mandatory Visualizations

Signaling Pathway of PAK Inhibition by this compound

Caption: this compound inhibits the activity of PAK1 and PAK2.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining this compound inhibitory activity.

Logical Relationship of PAK Function and Inhibition

Caption: Logical flow of PAK function and its inhibition.

References

G-9791 Target Engagement: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary studies to characterize the target engagement of G-9791, a potent p21-activated kinase (PAK) inhibitor. Due to the limited publicly available data on this compound's broader target engagement profile, this document outlines the established methodologies and experimental workflows that are industry-standard for such investigations.

Introduction to this compound

This compound is a pyridone side chain analogue identified as a potent inhibitor of Group I p21-activated kinases, specifically PAK1 and PAK2.[1] These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility. The therapeutic potential of inhibiting PAKs has generated significant interest in the development of small molecule inhibitors like this compound. Understanding the direct interaction of this compound with its intended targets in a cellular and in vivo context is critical for its preclinical and clinical development.

Quantitative Data for this compound

The primary publicly available quantitative data for this compound is its in vitro binding affinity for PAK1 and PAK2.

| Target | Assay Type | Value (Ki) | Reference |

| PAK1 | Biochemical | 0.95 nM | [1] |

| PAK2 | Biochemical | 2.0 nM | [1] |

Key Target Engagement Methodologies

To fully characterize the target engagement of this compound, a series of robust assays are required. The following sections detail the experimental protocols for these essential studies.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[2][3] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[3]

Experimental Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection and Quantification: Analyze the amount of soluble target protein (PAK1/PAK2) remaining at each temperature using techniques like Western blotting or mass spectrometry.[2][4]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Western Blot-Based CETSA

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling

To assess the selectivity of this compound, it is essential to profile it against a broad panel of kinases. This is crucial to identify potential off-target effects that could lead to toxicity.

Experimental Protocol:

-

Compound Preparation: Prepare a series of concentrations of this compound.

-

Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins) that covers a significant portion of the human kinome.

-

Binding Assay: Perform a competitive binding assay where this compound competes with a known, labeled ligand for binding to the kinases in the panel.

-

Detection: Measure the displacement of the labeled ligand to determine the binding affinity of this compound for each kinase.

-

Data Analysis: Calculate the inhibition constant (Ki) or IC50 for each kinase. The results are often visualized as a dendrogram to illustrate the selectivity profile.

Kinase Profiling Workflow

Caption: Workflow for competitive binding kinase profiling.

In Vivo Target Engagement

Confirming target engagement in a living organism is a critical step in preclinical development.[5] This ensures that the compound reaches its target in the relevant tissues at concentrations sufficient to elicit a biological response.

Experimental Protocol:

-

Animal Model: Select an appropriate animal model (e.g., mouse xenograft model with a tumor expressing high levels of PAK1/2).

-

Compound Administration: Dose the animals with this compound at various concentrations and time points.

-

Tissue Collection: Collect relevant tissues (e.g., tumor, plasma, and potential off-target organs) at the end of the study.

-

Target Occupancy Measurement:

-

CETSA: Perform CETSA on the collected tissue samples to assess the thermal stabilization of PAK1/2.[5]

-

Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation status of downstream substrates of PAK1/2 (e.g., MEK1, CRAF) via Western blot or immunohistochemistry. A decrease in the phosphorylation of these substrates would indicate target engagement and inhibition.

-

-

Data Analysis: Correlate the dose of this compound with the degree of target engagement in the different tissues.

In Vivo Target Engagement Workflow

Caption: Workflow for in vivo target engagement studies.

PAK1/2 Signaling Pathway

This compound is designed to inhibit the kinase activity of PAK1 and PAK2. The following diagram illustrates a simplified, hypothetical signaling cascade involving these kinases to provide context for the mechanism of action of this compound.

Hypothetical PAK1/2 Signaling Pathway

Caption: Simplified signaling pathway of PAK1 and PAK2.

Conclusion

A thorough investigation of this compound's target engagement is paramount for its successful development as a therapeutic agent. The methodologies outlined in this guide, from in vitro kinase profiling to in vivo target validation, provide a robust framework for characterizing its mechanism of action, selectivity, and potential for clinical translation. The data generated from these studies will be invaluable for making informed decisions throughout the drug development process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pelagobio.com [pelagobio.com]

Methodological & Application

Application Notes and Protocols for G-9791, a Novel MEK1/2 Kinase Inhibitor

Abstract

This document provides detailed in vitro assay protocols for the characterization of G-9791, a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2) kinases. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular activity, and anti-proliferative effects of this compound. The included methodologies cover a luminescent kinase assay for direct enzymatic inhibition, a Western blot-based assay for target engagement in a cellular context by measuring the phosphorylation of the downstream effector ERK1/2, and a colorimetric cell viability assay to determine the cytotoxic effects on cancer cell lines.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade by phosphorylating and activating ERK1 and ERK2.[2][3][6]

This compound is a novel, highly selective, and potent allosteric inhibitor of MEK1/2. It binds to a unique hydrophobic pocket adjacent to the ATP-binding site, thereby inhibiting the kinase activity of MEK1/2 and preventing the subsequent phosphorylation of ERK1/2.[4][6] This application note provides detailed protocols for the in vitro evaluation of this compound.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Biochemical Assay: MEK1 Kinase Activity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified, active MEK1 enzyme using a luminescent kinase assay. The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[6][7]

Experimental Protocol

-

Reagent Preparation :

-

Prepare a 5X Kinase Assay Buffer: 125 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35, and 10 mM DTT.

-

Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Prepare a solution of recombinant active MEK1 kinase in Kinase Assay Buffer.

-

Prepare a solution of inactive ERK2 substrate in Kinase Assay Buffer.[2]

-

Prepare ATP solution in Kinase Assay Buffer.

-

-

Assay Procedure :

-

Add 2.5 µL of this compound dilutions or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

-

Add 10 µL of the MEK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

To initiate the kinase reaction, add a 12.5 µL mixture of the ERK2 substrate and ATP.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ Kinase Assay according to the manufacturer's instructions.[6][7]

-

Read the luminescence on a plate reader.

-

-

Data Analysis :

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

Table 1: Biochemical Potency of this compound against MEK1 Kinase

| Compound | Target | Assay Type | Average IC₅₀ (nM) | Standard Deviation |

| This compound | MEK1 | Luminescent Kinase Assay | 5.2 | 1.1 |

| U0126 (Control) | MEK1 | Luminescent Kinase Assay | 75.8 | 9.3 |

Cell-Based Assay: Inhibition of ERK1/2 Phosphorylation

This protocol uses Western blotting to measure the ability of this compound to inhibit the phosphorylation of ERK1/2 (p-ERK) in a human cancer cell line with a BRAF V600E mutation (e.g., A375 melanoma cells), which leads to constitutive activation of the MAPK pathway.[1]

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. MEK1 Kinase Enzyme System [promega.com]

Application Notes and Protocols for G-9791 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-9791 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1] These serine/threonine kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in a variety of fundamental cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Dysregulation of PAK signaling is frequently observed in various cancers, making PAK inhibitors like this compound valuable tools for cancer research and potential therapeutic development.[3][4]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. This document outlines the mechanism of action, provides recommendations for experimental design, and offers detailed protocols for assessing the cellular effects of this compound.

Mechanism of Action

This compound is a pyridone side chain analogue that acts as a potent inhibitor of group I PAKs, with high affinity for PAK1 and PAK2.[1][5] By binding to these kinases, this compound blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates. One of the key downstream targets of PAK1/2 is MEK1, and this compound has been shown to inhibit the phosphorylation of MEK1 at serine 298.[6]

Signaling Pathway of PAK1/2

Caption: Simplified PAK1/2 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the cellular potency (e.g., IC50 for cell viability) will be cell-line dependent and should be determined empirically.

| Parameter | Value | Target/Cell Line | Reference |

| Ki (PAK1) | 0.95 nM | Recombinant Human PAK1 | [1] |

| Ki (PAK2) | 2.0 nM | Recombinant Human PAK2 | [1] |

| IC50 (pMEK S298) | 33 nM | EBC1 cells | [6] |

Experimental Protocols

Prior to commencing experiments, it is crucial to dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilutions should be made in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) must be included in all experiments.

General Experimental Workflow

Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A starting range of 0.1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Apoptosis Assay Data Interpretation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|G 9791;G9791 [dcchemicals.com]

Application Notes and Protocols for G-9791 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-9791 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2), with reported Ki values of 0.95 nM and 2.0 nM, respectively[1]. As a critical node in various oncogenic signaling pathways, PAK1 has garnered significant interest as a therapeutic target, particularly in cancers exhibiting PAK1 amplification. This compound, a pyridone side chain analogue, was developed to investigate the therapeutic potential and challenges of inhibiting group I PAKs (PAK1, 2, and 3). However, preclinical studies have revealed that pan-group I PAK inhibitors, including this compound, can induce acute cardiovascular toxicity, presenting a narrow therapeutic window.

These application notes provide a summary of the available preclinical data on this compound, focusing on its use in animal models. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.

Data Presentation

In Vivo Tolerability of Group I PAK Inhibitors in Mice

While specific dosage data for this compound from the primary literature remains limited in the public domain, a study on chemically diverse group I PAK inhibitors, including this compound, provides a dosage range for tolerability studies in mice.

| Compound Class | Animal Model | Administration Route(s) | Dosage Range | Observed Effects | Reference |

| Group I PAK Kinase Inhibitors | Mice | Oral (p.o.) and/or Intraperitoneal (i.p.) | 12.5 - 300 mg/kg | A direct correlation was observed between the potency of the compounds against PAK1/PAK2 and the dosage at which lethal effects were observed, with acute cardiovascular toxicity being a primary concern. | Rudolph J, et al. J Med Chem. 2016. |

Note: Researchers should perform dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in their specific animal model and experimental context.

Experimental Protocols

General Protocol for In Vivo Tolerability Studies in Mice

This protocol is a generalized guideline based on common practices for assessing the tolerability of small molecule inhibitors in mice. Specific parameters should be optimized for each study.

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c or other appropriate strain

-

Sex: Male and/or female

-

Age: 8-12 weeks

-

Health Status: Healthy, specific pathogen-free (SPF)

2. Compound Preparation:

-

Formulation: this compound should be formulated in a vehicle suitable for the chosen administration route. A common vehicle for oral administration is 0.5% methylcellulose in water. For intraperitoneal injection, a solution in sterile saline with a solubilizing agent like DMSO (final concentration typically <10%) may be used. The formulation should be prepared fresh daily.

-

Concentration: The concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

3. Administration:

-

Route: Oral (gavage) or intraperitoneal injection.

-

Dosage: Based on preliminary dose-ranging studies, starting with a low dose (e.g., 10-20 mg/kg) and escalating to determine the MTD.

-

Frequency: Typically once daily (q.d.) or twice daily (b.i.d.).

-

Volume: The administration volume should be appropriate for the size of the mouse (e.g., 10 mL/kg for oral gavage).

4. Monitoring and Endpoints:

-

Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in appearance, behavior, activity level, and any signs of distress.

-

Body Weight: Record body weight daily. A significant loss of body weight (e.g., >15-20%) is often an indicator of toxicity.

-

Cardiovascular Monitoring (if feasible): Given the known cardiotoxicity, monitoring of cardiovascular parameters (e.g., heart rate, blood pressure) via telemetry or other methods is highly recommended.

-

Pharmacokinetic Analysis: Collect blood samples at various time points after dosing to determine the plasma concentration of this compound.

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (heart, liver, kidneys, lungs, spleen, etc.) for histopathological analysis to identify any treatment-related changes.

Mandatory Visualizations

Signaling Pathway of PAK1 and PAK2

Caption: Simplified signaling pathway of PAK1 and PAK2 activation and downstream effects.

Experimental Workflow for this compound In Vivo Tolerability Study

Caption: Experimental workflow for a this compound in vivo tolerability study in mice.

References

Application Notes and Protocols for G-9791 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-9791 is a potent and selective inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2.[1] PAKs are key signaling nodes in various cellular processes, and their dysregulation is implicated in diseases such as cancer.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays, biochemical assays, and preclinical studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₆ClFN₆O₂ | [5] |

| Molecular Weight | 508.98 g/mol | [5] |

| Mechanism of Action | Potent inhibitor of PAK1 and PAK2 | [1] |

| Inhibitory Potency (Ki) | PAK1: 0.95 nM, PAK2: 2.0 nM | [1] |

Solubility and Storage

Proper solvent selection and storage conditions are paramount to maintaining the integrity and activity of this compound.

| Parameter | Recommendation | Reference |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

| Storage of Powder | 2 years at -20°C | [5] |

| Storage of DMSO Stock Solution | 6 months at -80°C; 2 weeks at 4°C | [5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.09 mg of this compound (Molecular Weight: 508.98 g/mol ).

-

Calculation: (10 mmol/L) * (1 L / 1000 mL) * (508.98 g/mol ) * (1000 mg/g) * 1 mL = 5.09 mg

-

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of DMSO. For a 10 mM solution with 5.09 mg of this compound, add 1 mL of DMSO.

-

-

Solubilization:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months).[5] For short-term use, aliquots can be stored at 4°C for up to 2 weeks.[5]

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

DMSO can facilitate the absorption of substances through the skin.[6] Avoid direct contact with the skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

This compound and the PAK1/2 Signaling Pathway

Caption: this compound inhibits PAK1/2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]

- 4. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for G-9791 Administration in Mouse Xenografts

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive, publicly available data regarding the administration of the specific p21-activated kinase (PAK) inhibitor, G-9791, in mouse xenograft models is limited at this time. While the broader class of PAK inhibitors has shown promise in preclinical cancer research, detailed protocols and efficacy data for this compound in vivo are not readily accessible in the public domain.

The following application notes and protocols are therefore based on established methodologies for similar small molecule inhibitors in mouse xenograft studies and general knowledge of PAK inhibitor mechanisms. These should be considered as a foundational guide and will require significant optimization and validation for the specific compound this compound.

I. Introduction to this compound and p21-Activated Kinases (PAKs)

This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2. PAKs are a family of serine/threonine kinases that are key downstream effectors of small Rho GTPases, such as Rac1 and Cdc42.[1] They play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Dysregulation of PAK signaling is implicated in the progression of several cancers, making PAKs attractive therapeutic targets.[2] Inhibition of PAKs may lead to anti-tumor effects by disrupting these oncogenic signaling pathways.[4]

II. Hypothetical Signaling Pathway of this compound in Cancer Cells

The diagram below illustrates a potential mechanism of action for this compound based on the known functions of PAK1 and PAK2 in cancer. This compound, by inhibiting PAK1/2, is hypothesized to disrupt downstream signaling cascades that promote cell survival, proliferation, and metastasis.

III. Experimental Protocols

A. Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model using cancer cell lines.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., breast, pancreatic, colon) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Harvest cells during the exponential growth phase for implantation.

2. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old.[5]

-

Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Resuspend harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

A typical injection volume is 100-200 µL containing 1 x 10^6 to 10 x 10^6 cells.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

4. Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

5. This compound Administration (Hypothetical):

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation will depend on the compound's solubility and stability.

-

Dosing: Based on studies of other PAK inhibitors, a starting dose range could be 10-50 mg/kg.[4] Dose-finding studies will be essential.

-

Route of Administration: Common routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[6] The choice will depend on the pharmacokinetic properties of this compound.

-

Frequency: Administer this compound daily or on another optimized schedule for a defined period (e.g., 21-28 days).

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Collect tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p-PAK, immunohistochemistry).

B. Experimental Workflow Diagram

The following diagram visualizes the key steps in a typical in vivo efficacy study for a compound like this compound.

IV. Data Presentation

All quantitative data from in vivo studies should be summarized in clear and concise tables. Below are template tables for presenting key findings.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |

| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +5 |

| This compound | 10 | Daily, PO | 900 ± 120 | 40 | +2 |

| This compound | 25 | Daily, PO | 525 ± 95 | 65 | -1 |

| This compound | 50 | Daily, PO | 300 ± 70 | 80 | -5 |

Table 2: General Administration Routes and Volumes for Mice

| Route of Administration | Maximum Volume (mL) | Needle Gauge |

| Intravenous (IV) - Tail Vein | 0.2 | 27-30 |

| Intraperitoneal (IP) | 2.0 | 25-27 |

| Subcutaneous (SC) | 2.0 (in multiple sites) | 25-27 |

| Oral Gavage (PO) | 0.5 | 20-22 (gavage needle) |

Adapted from general guidelines for substance administration in laboratory mice.[6]

V. Conclusion and Future Directions

The provided protocols and conceptual frameworks offer a starting point for the preclinical evaluation of this compound in mouse xenograft models. It is imperative to conduct thorough dose-finding and toxicology studies to establish a safe and effective dosing regimen for this compound. Furthermore, the selection of appropriate cancer cell lines, potentially those with known alterations in PAK signaling pathways, will be critical for observing a therapeutic effect. As more data on this compound becomes available, these general protocols can be refined to create a more specific and optimized experimental plan.

References

- 1. PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 3. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cea.unizar.es [cea.unizar.es]

Application Notes and Protocols for Assessing PAK Inhibition by G-9791 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

p21-activated kinases (PAKs) are critical signaling nodes in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. Their dysregulation is implicated in numerous diseases, notably cancer, making them attractive therapeutic targets. G-9791 is a potent, small-molecule inhibitor targeting Group I PAKs (PAK1, PAK2, and PAK3).[1] This document provides a detailed protocol for assessing the inhibitory activity of this compound on PAK1 and PAK2 using Western blotting, a widely used technique for protein analysis. The protocol outlines methods for cell treatment, protein extraction, quantification of PAK phosphorylation, and analysis of downstream signaling events.

Introduction to PAK Signaling and Inhibition

The p21-activated kinases are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, primarily Cdc42 and Rac. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). Group I PAKs are activated by the binding of GTP-bound Cdc42 or Rac, which leads to a conformational change and subsequent autophosphorylation, resulting in kinase activation. Activated PAKs phosphorylate a wide array of downstream substrates, influencing pathways such as the MAPK cascade and cytoskeletal regulation.

This compound is a pyridone-containing compound that potently inhibits PAK1 and PAK2.[1] Its high affinity makes it a valuable tool for studying the physiological roles of these kinases and for potential therapeutic development. Western blotting can be employed to monitor the inhibition of PAK activity by measuring the phosphorylation status of PAK itself or its downstream targets. A common indicator of PAK activation is the phosphorylation at Ser144 of PAK1 and Ser141 of PAK2. Inhibition of this phosphorylation event by this compound serves as a direct measure of its target engagement and efficacy within a cellular context.

Data Presentation: this compound Potency

| Inhibitor | Target | Ki (nM) |

| This compound | PAK1 | 0.95 |

| This compound | PAK2 | 2.0 |

Experimental Protocols

This section details a comprehensive Western blot protocol to assess the inhibition of PAK1/2 phosphorylation by this compound.

Materials and Reagents

-

Cell Lines: A suitable cell line with detectable levels of PAK1 and PAK2 (e.g., HeLa, HEK293T, or a relevant cancer cell line).

-

This compound Inhibitor: Prepare a stock solution in DMSO.

-

Cell Culture Medium: As required for the chosen cell line.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Appropriate acrylamide percentage for resolving PAK proteins (~60-70 kDa).

-

Transfer Buffer: Standard Tris-glycine transfer buffer.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-PAK1 (Ser144)/PAK2 (Ser141)

-

Rabbit anti-PAK1

-

Rabbit anti-PAK2

-

Rabbit anti-phospho-LIMK1 (Thr508)/LIMK2 (Thr505)

-

Rabbit anti-LIMK1/2

-

Mouse anti-β-actin or other suitable loading control

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound-mediated PAK inhibition.

Detailed Protocol

1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture plates and grow to 70-80% confluency. b. For a dose-response experiment , treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 1-2 hours). c. For a time-course experiment , treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 15, 30, 60, 120 minutes). d. Include a vehicle control (DMSO) in all experiments.

2. Protein Lysate Preparation: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

- p-PAK1 (Ser144)/PAK2 (Ser141): 1:1000

- Total PAK1 or PAK2: 1:1000

- p-LIMK1/2 (Thr508/505): 1:1000

- Total LIMK1/2: 1:1000

- β-actin: 1:5000 h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each.

4. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. e. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control (e.g., β-actin).

PAK Signaling Pathway

The following diagram illustrates the central role of PAK1/2 in cellular signaling and highlights key upstream activators and downstream effectors.

Caption: PAK1/2 signaling cascade and the inhibitory action of this compound.

Conclusion

This document provides a framework for utilizing Western blotting to characterize the inhibitory effects of this compound on PAK1 and PAK2. By following the detailed protocol, researchers can effectively measure the dose- and time-dependent inhibition of PAK phosphorylation and assess the impact on downstream signaling pathways. This methodology is crucial for the preclinical evaluation of this compound and other PAK inhibitors in drug development programs. Further studies are warranted to generate and publish quantitative Western blot data for this compound to facilitate broader research applications.

References

Application Notes and Protocols for Immunofluorescence Staining with G-9791 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-9791 is a potent and selective inhibitor of p21-activated kinases (PAK), with high affinity for PAK1 and PAK2, exhibiting Ki values of 0.95 nM and 2.0 nM, respectively[1]. PAKs are critical serine/threonine kinases that act as downstream effectors for Rho family GTPases, playing a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in various diseases, including cancer and cardiovascular disorders.

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. This document provides a detailed protocol for utilizing immunofluorescence staining to investigate the cellular effects of this compound treatment, enabling researchers to study the impact of PAK1/2 inhibition on downstream signaling pathways and cellular architecture.

This compound Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of PAK1 and PAK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition can lead to changes in protein localization, such as the retention of phosphorylated proteins in the cytoplasm or a decrease in their nuclear translocation. A simplified representation of a signaling pathway affected by this compound is depicted below.

Experimental Workflow

The general workflow for assessing the effect of this compound using immunofluorescence involves several key stages, from cell culture and treatment to image acquisition and quantitative analysis.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of this compound on the nuclear localization of a downstream target of PAK1. The data represents the percentage of cells showing nuclear localization of "Protein X" after treatment with varying concentrations of this compound.

| This compound Concentration | Percentage of Cells with Nuclear Protein X (%) | Standard Deviation |

| 0 nM (Vehicle Control) | 85.2 | ± 4.5 |

| 1 nM | 62.7 | ± 5.1 |

| 10 nM | 35.1 | ± 3.9 |

| 100 nM | 12.5 | ± 2.8 |

Detailed Experimental Protocols

Materials and Reagents

-

This compound (MedchemExpress)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4[2]

-

4% Paraformaldehyde (PFA) in PBS[3]

-

0.3% Triton X-100 in PBS (Permeabilization Buffer)[2]

-

Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)[4]

-

Primary Antibody Dilution Buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS)[4]

-

Primary antibody against the protein of interest

-

Fluorochrome-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium[2]

-

Glass coverslips and microscope slides

-

Humidified chamber

Protocol for Immunofluorescence Staining with this compound Treatment

This protocol is designed for adherent cells grown on coverslips.

1. Cell Seeding and this compound Treatment

-

Sterilize glass coverslips by immersing them in ethanol and passing them through a flame, or by UV irradiation.[3][5]

-

Place sterile coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[6]

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare stock solutions of this compound in DMSO. Further dilute this compound to the desired final concentrations in pre-warmed cell culture medium.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) in the incubator.

2. Cell Fixation and Permeabilization

-

After treatment, aspirate the culture medium and gently wash the cells twice with warm PBS.[5]

-

Fix the cells by adding 4% PFA in PBS to each well, ensuring the coverslips are fully submerged. Incubate for 15-20 minutes at room temperature.[2][3]

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[2]

-

Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[2] This step is crucial for allowing antibodies to access intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.[2]

3. Blocking and Antibody Incubation

-

To block non-specific antibody binding, add Blocking Buffer to the coverslips and incubate for 1 hour at room temperature in a humidified chamber.[6]

-

Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]

-

Wash the cells three times with PBS for 5 minutes each.[2]

-

Dilute the fluorochrome-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Protect the antibody from light from this point forward.

-